2-((tert-Butoxycarbonyl)amino)propanoic acid
CAS No.: 3744-87-4
Cat. No.: VC21537365
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3744-87-4 |
---|---|
Molecular Formula | C8H15NO4 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11) |
Standard InChI Key | QVHJQCGUWFKTSE-UHFFFAOYSA-N |
SMILES | CC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C(=O)O)NC(=O)OC(C)(C)C |
Chemical Structure and Properties
2-((tert-Butoxycarbonyl)amino)propanoic acid consists of an alanine backbone with a tert-butoxycarbonyl group protecting the amino functionality. This structure provides stability during various chemical reactions while maintaining the ability to be cleaved under specific conditions.
Physical and Chemical Properties
The physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)propanoic acid vary slightly depending on its stereochemical configuration. The D-isomer (Boc-D-alanine) has been extensively characterized in the literature.
Property | Boc-D-alanine | Boc-L-alanine (approximate) |
---|---|---|
Molecular Formula | C₈H₁₅NO₄ | C₈H₁₅NO₄ |
Molecular Weight | 189.21 g/mol | 189.21 g/mol |
CAS Number | 7764-95-6 | 15761-38-3 |
Melting Point | 81-84 °C | Similar to D-isomer |
Boiling Point | 324.46 °C (estimate) | Similar to D-isomer |
Density | 1.2321 g/cm³ (estimate) | Similar to D-isomer |
Physical Appearance | White powder | White powder |
Solubility | Soluble in chloroform, DMSO, methanol | Similar to D-isomer |
Storage Temperature | 2-8 °C (sealed, dry) | 2-8 °C (sealed, dry) |
pKa | 4.02 ± 0.10 (predicted) | Similar to D-isomer |
The D-isomer of this compound exhibits specific optical rotation properties, with an alpha value of 26° (c=2, AcOH) . This stereochemical property is crucial for its applications in asymmetric synthesis and biological research.
Structural Features
The defining structural features of 2-((tert-Butoxycarbonyl)amino)propanoic acid include:
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A carboxylic acid group that enables peptide bond formation
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A tert-butoxycarbonyl protecting group that shields the amino functionality during reactions
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A methyl side chain characteristic of alanine
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A chiral center at the alpha-carbon position, giving rise to D and L enantiomers
These structural elements make the compound particularly valuable in controlled peptide synthesis reactions, where protecting groups are essential for directing reaction specificity.
Synthesis and Production
The synthesis of 2-((tert-Butoxycarbonyl)amino)propanoic acid typically involves the protection of the amino group of alanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is widely employed in laboratory settings for the preparation of protected amino acids for peptide synthesis.
The general synthetic approach follows these steps:
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Dissolution of alanine in a mixture of water and dioxane
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Addition of a base (typically sodium hydroxide) to deprotonate the amino group
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Reaction with di-tert-butyl dicarbonate at controlled temperature
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Acidification to obtain the final product
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Purification by recrystallization or chromatography
This synthetic route is highly efficient and can be scaled up for larger production needs while maintaining high purity of the final product.
Applications in Peptide Synthesis
2-((tert-Butoxycarbonyl)amino)propanoic acid serves as a fundamental building block in solid-phase peptide synthesis, where the Boc protection strategy is employed. The compound is particularly valuable due to the specific chemical properties of the Boc protecting group.
Boc-Based Peptide Synthesis
In Boc-based peptide synthesis, 2-((tert-Butoxycarbonyl)amino)propanoic acid is utilized as a protected amino acid building block. The Boc group prevents unwanted side reactions at the amino group during peptide coupling reactions . The specific advantages of using Boc-protected amino acids include:
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Stability under basic conditions
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Selective removal under acidic conditions
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Compatibility with various coupling reagents
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High yielding coupling reactions
The D-isomer (Boc-D-alanine) is particularly useful when D-amino acids need to be incorporated into peptides, which is common in the synthesis of various bioactive peptides and peptidomimetics with enhanced stability against enzymatic degradation.
Biological Significance
The biological significance of 2-((tert-Butoxycarbonyl)amino)propanoic acid stems primarily from its role as a precursor in the synthesis of biologically active peptides.
Role in Bacterial Peptidoglycan Synthesis
D-alanine, the parent compound of Boc-D-alanine, is a critical component in bacterial cell wall biosynthesis. It is essential for the formation of peptidoglycan crosslinking sub-units in bacterial cell walls . This biological function makes D-alanine derivatives valuable in research focused on bacterial physiology and antibiotic development.
Biomedicinal Applications
Research has shown that D-alanine can cause cytotoxic oxidative stress in brain tumor cells, suggesting potential applications in cancer research . By extension, derivatives of 2-((tert-Butoxycarbonyl)amino)propanoic acid may serve as starting materials for the development of therapeutic agents targeting specific cancer cell types.
Structural Variants and Related Compounds
Several structural variants of 2-((tert-Butoxycarbonyl)amino)propanoic acid exist, each with specific applications and properties.
N-Methylated Derivative
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is a closely related N-methylated variant with the molecular formula C₉H₁₇NO₄ and molecular weight of 203.236 g/mol . This compound differs from the non-methylated version in several physical properties:
Property | 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid |
---|---|
CAS Number | 13734-31-1 |
Molecular Weight | 203.236 g/mol |
Density | 1.1±0.1 g/cm³ |
Boiling Point | 296.3±19.0 °C at 760 mmHg |
Flash Point | 133.0±21.5 °C |
LogP | 1.59 |
Research Applications
Recent research has explored various applications of 2-((tert-Butoxycarbonyl)amino)propanoic acid beyond traditional peptide synthesis.
Ergogenic Supplements
Amino acids and their derivatives, including protected forms like 2-((tert-Butoxycarbonyl)amino)propanoic acid, have been studied as potential ergogenic supplements. These compounds can influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . This research direction highlights the potential applications of these compounds in sports nutrition and performance enhancement.
Medicinal Chemistry
In medicinal chemistry, 2-((tert-Butoxycarbonyl)amino)propanoic acid serves as a valuable building block for the synthesis of peptidomimetics and other drug candidates. The controlled incorporation of D-alanine units into peptide-based drugs can enhance their resistance to proteolytic degradation, improving their pharmacological properties and bioavailability.
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